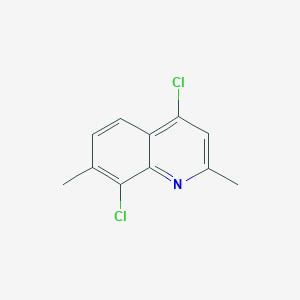

4,8-dichloro-2,7-dimethylQuinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis and Materials Science

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the fields of organic synthesis and materials science. nih.govfrontiersin.org Its unique structure imparts a range of fascinating properties, making it a valuable building block for a diverse array of functional molecules. frontiersin.org In medicinal chemistry, the quinoline motif is a well-established pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.org The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile. frontiersin.org

Beyond its medicinal applications, the quinoline scaffold is integral to the development of advanced materials. Quinoline-based dyes, for instance, have been utilized since the 19th century. researchgate.net In modern materials science, quinoline derivatives are explored for applications in polymers, molecular engineering, and as quality control markers for differentiating various species. nih.gov The ability of the quinoline system to form salts and undergo both electrophilic and nucleophilic substitution reactions makes it an exceptionally adaptable synthetic intermediate. nih.govfrontiersin.org

Historical Context of Quinoline Synthesis and Functionalization Methodologies

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.govresearchgate.net A significant milestone in its synthesis was the Skraup synthesis, developed in 1880, which involves the reaction of aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. nih.goviipseries.org This method provided the first laboratory-scale synthesis of quinoline. nih.gov Following this, a plethora of named reactions for quinoline synthesis emerged, including the Combes, Conrad-Limpach, and Friedländer syntheses, each offering different routes to substituted quinolines. researchgate.netiipseries.org

The Friedländer synthesis, first described in 1882, is a particularly versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.govijpsjournal.com Over the years, these classical methods have been refined and new, more efficient synthetic strategies have been developed, including microwave-assisted and ultrasound-assisted syntheses, which often provide higher yields and are more environmentally friendly. frontiersin.org

Overview of Halogen and Alkyl Substituent Effects on Quinoline Core Reactivity and Selectivity

The reactivity and selectivity of the quinoline core are significantly influenced by the nature and position of its substituents. Halogen and alkyl groups are among the most common substituents that modulate the electronic and steric properties of the quinoline ring.

Halogen Substituents: Halogen atoms, being electronegative, generally decrease the electron density of the quinoline ring through an inductive effect (-I). This deactivation makes the ring less susceptible to electrophilic substitution. Conversely, the presence of halogens can activate the ring towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom and the halogen itself. For instance, the chlorine atoms in 4,7-dichloroquinoline (B193633) render the C4 position susceptible to nucleophilic attack. mdpi.com The type of halogen also plays a role; the bond strength between carbon and the halogen decreases down the group (F > Cl > Br > I), making iodo-substituted quinolines generally more reactive in reactions involving cleavage of the C-X bond. youtube.com Halogen bonding, a noncovalent interaction involving an electrophilic halogen, can also influence reactivity by activating the quinoline molecule. acs.org

Alkyl Substituents: Alkyl groups, such as methyl groups, are electron-donating through an inductive effect (+I) and hyperconjugation. They increase the electron density of the quinoline ring, thereby activating it towards electrophilic substitution. The position of the alkyl group directs the regioselectivity of these reactions. For example, a methyl group at the C2 or C4 position can activate the pyridine ring, while a methyl group on the carbocyclic ring will influence substitution on that ring. Steric hindrance from bulky alkyl groups can also play a significant role in directing the outcome of a reaction. purdue.edu

The interplay of these electronic and steric effects from both halogen and alkyl substituents in dihalogenated and dialkylated quinolines like 4,8-dichloro-2,7-dimethylquinoline creates a complex reactivity profile that can be exploited for the synthesis of highly functionalized molecules.

Current Research Landscape of Dichloro-dimethylquinoline Systems

The current research on dichloro-dimethylquinoline systems is primarily focused on their synthesis, structural characterization, and potential applications as intermediates in the preparation of more complex molecules. The presence of two chlorine atoms and two methyl groups on the quinoline scaffold provides multiple reactive sites for further functionalization.

For instance, the synthesis and crystal structure of 2,4-dichloro-7,8-dimethylquinoline have been reported, highlighting the planarity of the molecule and the presence of weak π–π stacking interactions in the crystal lattice. nih.gov Research on related compounds like 4,7-dichloro-2,8-dimethylquinoline (B1296148) and 2,7-dichloro-4,8-dimethylquinoline (B5777929) is also documented, with data available on their chemical properties and spectral information. bldpharm.comnih.govscbt.comsigmaaldrich.comuni.lu These compounds are often used as building blocks in medicinal chemistry and materials science research. The development of new synthetic methodologies and the exploration of the reactivity of these dichloro-dimethylquinoline systems continue to be active areas of investigation.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dichloro-2,7-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-4-8-9(12)5-7(2)14-11(8)10(6)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLYOWOVBMQQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)Cl)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297956 | |

| Record name | 4,8-Dichloro-2,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-53-1 | |

| Record name | 4,8-Dichloro-2,7-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288151-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dichloro-2,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for 4,8 Dichloro 2,7 Dimethylquinoline

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecule's structure and electronic properties by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Chemical Shift and Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, protons attached to the quinoline (B57606) ring will have different chemical shifts than those of the methyl groups. Furthermore, the coupling between adjacent protons (spin-spin coupling) can reveal their connectivity. github.io

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, allowing for a carbon count and providing information about the hybridization and electronic environment of each carbon. For 4,8-dichloro-2,7-dimethylquinoline, distinct signals would be expected for the methyl carbons, the chlorinated carbons, and the other carbons of the quinoline core.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|

| ¹H | Aromatic protons: 7.0-8.5 | Aromatic J-coupling: 7-9 Hz |

| Methyl protons: 2.3-2.8 | ||

| ¹³C | Aromatic carbons: 120-150 | |

| Methyl carbons: 15-25 | ||

| C-Cl carbons: 130-145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) excites specific bond vibrations (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule, allowing for the identification of functional groups.

For this compound, characteristic IR absorption bands would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring system, and C-Cl stretching. Raman spectroscopy would also reveal these vibrations, often with different relative intensities, providing a more complete vibrational analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C=N (quinoline) | Stretching | 1600-1650 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. In a typical MS experiment, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₁H₉Cl₂N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (225.01 g/mol ). epa.gov The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Fragmentation would likely involve the loss of methyl groups or chlorine atoms, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system.

Quinoline and its derivatives exhibit characteristic π-π* and n-π* electronic transitions. acs.orgufg.br The presence of substituents like chlorine and methyl groups on the quinoline ring of this compound will influence the energy of these transitions and thus the λmax values. The UV-Vis spectrum is a valuable tool for confirming the presence of the quinoline chromophore.

Fluorescence Spectroscopy and Photophysical Property Investigations

Fluorescence spectroscopy can be used to study the photophysical properties of molecules that fluoresce. Upon absorption of light, some molecules can relax from an excited electronic state back to the ground state by emitting a photon. The emitted light (fluorescence) is at a longer wavelength than the absorbed light.

While not all quinoline derivatives are strongly fluorescent, the introduction of substituents can significantly alter their photophysical properties. fluorochem.co.uk Investigating the fluorescence spectrum, quantum yield, and lifetime of this compound can provide insights into its excited state dynamics and potential for applications in areas like sensing or imaging.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of the substitution pattern on the quinoline ring. It would also reveal details about the planarity of the ring system and the orientation of the methyl groups. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-π stacking or halogen bonding, can be elucidated. nih.gov This information is crucial for understanding the solid-state properties of the compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Single-Crystal X-ray Diffraction Analysis of Quinoline Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic-level structure of crystalline solids. nih.gov This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, and thus the precise positions of the atoms in the molecule.

For quinoline derivatives, SCXRD analysis reveals critical structural details. For instance, in the case of the related compound 2,4-dichloro-7,8-dimethylquinoline, SCXRD analysis showed that there are two independent molecules in the asymmetric unit. chemguide.co.uk Both molecules were found to be essentially planar, a common feature for the rigid quinoline ring system. chemguide.co.uk The maximum deviation from planarity for the non-hydrogen atoms was reported to be very small, on the order of 0.072 Å. chemguide.co.uk

The crystallographic data obtained from an SCXRD experiment is comprehensive. A representative set of data that would be obtained for a dichlorodimethylquinoline derivative is presented in Table 1, modeled after the data for 2,4-dichloro-7,8-dimethylquinoline. chemguide.co.uk

Table 1: Illustrative Crystallographic Data for a Dichlorodimethylquinoline Derivative

| Parameter | Value (Illustrative) |

| Chemical Formula | C₁₁H₉Cl₂N |

| Formula Weight ( g/mol ) | 226.09 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 20.3054 (9) |

| b (Å) | 3.9992 (2) |

| c (Å) | 25.5743 (11) |

| Volume (ų) | 2076.77 (17) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated, g/cm³) | 1.446 |

This data is for 2,4-dichloro-7,8-dimethylquinoline and serves as an example of the information obtained via SCXRD. chemguide.co.uk

Such data allows for the complete determination of the molecular structure, including bond lengths and angles, which can then be compared with theoretical calculations and data from other related structures.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking)

Beyond the structure of a single molecule, SCXRD data allows for a detailed investigation of how molecules are arranged in the crystal lattice. This crystal packing is dictated by a variety of intermolecular interactions, which are crucial for the stability of the crystal. uni.lu For aromatic systems like quinolines, π-π stacking interactions are a predominant feature.

In many substituted quinolines, the planar ring systems stack on top of one another, which is an energetically favorable arrangement. chemguide.co.uk These interactions are characterized by the centroid-to-centroid distance between the aromatic rings. In the crystal structure of 2,4-dichloro-7,8-dimethylquinoline, weak π-π stacking interactions are observed, linking pairs of molecules with centroid-centroid distances of 3.791 (3) Å and 3.855 (3) Å. chemguide.co.uk

The presence and nature of other intermolecular forces, such as hydrogen bonds and halogen bonds, are also elucidated. While classical hydrogen bonds may not be present in all derivatives, weak C-H···N or C-H···Cl interactions can play a significant role in stabilizing the crystal structure. chemguide.co.uk The analysis of these weak interactions is critical for a complete understanding of the supramolecular architecture. uni.lu

An illustrative summary of intermolecular interactions that could be expected for a dichlorodimethylquinoline is provided in Table 2.

Table 2: Illustrative Intermolecular Interactions in a Dichlorodimethylquinoline Crystal

| Interaction Type | Donor-Acceptor | Distance (Å) (Illustrative) |

| π-π Stacking | Cg(ring1)···Cg(ring2) | 3.791 (3) |

| π-π Stacking | Cg(ring3)···Cg(ring4) | 3.855 (3) |

| Weak C-H···N | C-H···N | ~2.5 - 3.0 |

| Weak C-H···Cl | C-H···Cl | ~2.8 - 3.2 |

Data is based on findings for 2,4-dichloro-7,8-dimethylquinoline and general observations for related structures. chemguide.co.uk

Reaction Mechanisms and Selectivity in 4,8 Dichloro 2,7 Dimethylquinoline Functionalization

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (EAS) on the quinoline scaffold is a well-studied process. Generally, the pyridine (B92270) ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions. researchgate.net However, in 4,8-dichloro-2,7-dimethylquinoline, the existing substituents dictate the precise location of further substitution.

The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the substituents on the benzenoid ring, specifically the C-7 methyl group and the C-8 chloro group.

C-7 Methyl Group: The methyl group is an activating, ortho, para-director due to positive induction (+I) and hyperconjugation. libretexts.org It therefore directs incoming electrophiles to the C-6 (ortho) and C-5 (para) positions, increasing the electron density at these sites.

C-8 Chloro Group: The chloro group is a deactivating, ortho, para-director. libretexts.org It deactivates the ring through its strong negative inductive effect (-I) but directs incoming electrophiles via its positive resonance effect (+R), which donates lone-pair electron density to the ring. It directs towards the C-7 (ortho) and C-5 (para) positions.

The combined influence of these groups suggests that the C-5 position is strongly favored for electrophilic attack, as it is the para-position relative to both the activating C-7 methyl group and the directing C-8 chloro group. The C-6 position is activated only by the C-7 methyl group. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield predominantly the 5-substituted product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of C-7 Methyl (Activating, o,p-director) | Influence of C-8 Chloro (Deactivating, o,p-director) | Combined Effect | Predicted Outcome |

| C-5 | Activated (para) | Directed (para) | Strong activation and direction | Major Product |

| C-6 | Activated (ortho) | No direct influence | Moderate activation | Minor Product or not formed |

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic substitution on the quinoline ring typically occurs on the electron-deficient heterocyclic portion, particularly at positions C-2 and C-4 if they bear a suitable leaving group. researchgate.netquora.com In contrast, nucleophilic substitution on the carbocyclic ring is significantly more difficult and requires harsh conditions or specific activation.

In this compound, the two chlorine atoms serve as potential sites for nucleophilic aromatic substitution (SNAr).

C-4 Position: The C-4 position is highly activated towards nucleophilic attack. The adjacent nitrogen atom acts as a powerful electron sink, stabilizing the negative charge of the Meisenheimer intermediate formed during the addition-elimination mechanism. scranton.edu Numerous studies on 4-chloroquinolines demonstrate the high lability of the C-4 chlorine, which can be readily displaced by a wide range of nucleophiles such as amines, alkoxides, and thiolates. mdpi.commdpi.com

C-8 Position: The C-8 chloro substituent is located on the benzenoid ring and is not directly activated by the ring nitrogen. As such, it is significantly less reactive towards nucleophiles than the C-4 chloro group. Substitution at this position would generally require forcing conditions or transition-metal catalysis.

Therefore, when this compound is treated with a nucleophile under standard SNAr conditions, selective substitution at the C-4 position is expected.

The methyl groups at C-2 and C-7 can exert steric influence on the reactivity of the chloro-substituted positions.

Influence on C-4: The C-2 methyl group is positioned adjacent to the heterocyclic nitrogen but can exert steric hindrance on the incoming nucleophile at the C-4 position through a peri-like interaction across the bay region of the ring system. This could potentially slow the rate of substitution at C-4 compared to an un-substituted C-2 position.

Influence on C-8: The C-7 methyl group is directly adjacent to the C-8 chloro substituent. This proximity creates significant steric shielding, further diminishing the already low reactivity of the C-8 position towards nucleophilic attack by sterically hindering the approach of the nucleophile. nih.gov

Pericyclic and Multicomponent Reaction Mechanisms in Quinoline Chemistry

While often used for the de novo synthesis of the quinoline scaffold, the principles of pericyclic and multicomponent reactions (MCRs) are relevant to understanding the assembly of complex structures like this compound. rsc.org MCRs, such as the Povarov, Friedländer, or Doebner-von Miller reactions, allow for the construction of highly substituted quinolines in a single step from multiple starting materials. nih.goviipseries.org

For instance, the Povarov reaction involves a Lewis acid-catalyzed [4+2] cycloaddition (a pericyclic reaction) between an aniline (B41778), an aldehyde, and an activated alkene. iipseries.org In principle, a suitably substituted aniline (e.g., 2,5-dichloro-3-methylaniline) could react with appropriate aldehyde and alkene partners to construct the this compound framework. These reactions proceed through complex cascades, often involving the formation of imine or enamine intermediates which then undergo intramolecular cyclization and aromatization. iipseries.orgrsc.org The functionalization of a pre-formed quinoline ring using these methods is less common but conceivable, for example, in reactions involving a quinoline-derived aryne. nih.gov

Catalytic Reaction Pathways and Characterization of Intermediate Species

Modern synthetic strategies heavily rely on transition-metal catalysis to functionalize C-Cl bonds and C-H bonds, offering pathways to modify the this compound core with high selectivity.

Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of the C-4 and C-8 chloro positions. nih.gov Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to form new carbon-carbon and carbon-heteroatom bonds. Given the higher reactivity of the C-4 chloro group, selective monocoupling at this position can often be achieved under carefully controlled conditions. Subsequent coupling at the less reactive C-8 position would typically require more forcing conditions (e.g., higher temperatures, stronger ligands). rsc.org

The catalytic cycle for a Suzuki coupling, for example, involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond (e.g., at C-4) to form a Pd(II) intermediate.

Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the chloride.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The characterization of intermediates in these catalytic cycles, such as the Pd(II)-quinoline complexes, is crucial for mechanistic understanding and is often achieved through spectroscopic techniques (NMR, Mass Spectrometry) and, in some cases, X-ray crystallography of stable analogues. nih.govusd.edu Other catalytic pathways, including those using copper, rhodium, or iridium, can enable functionalization at different positions, such as C-H activation at C-2 or C-3. organic-chemistry.orgmdpi.comrsc.org

Table 2: Potential Catalytic Functionalization Reactions of this compound

| Reaction Name | Catalyst (Typical) | Reagent | Bond Formed | Target Position |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/alkyl boronic acid | C-C | C-4, C-8 |

| Heck Coupling | Pd(OAc)₂ | Alkene | C-C | C-4, C-8 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (alkyne) | C-4, C-8 |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand | Amine | C-N | C-4, C-8 |

| C-H Arylation | Pd(OAc)₂, Rh(I) | Arene | C-C | C-2, C-5, C-6 |

Computational Chemistry and Theoretical Studies of 4,8 Dichloro 2,7 Dimethylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations for quinoline (B57606) derivatives are employed to understand their geometry, electronic distribution, and reactivity. Such studies typically involve functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted quinolines, which are largely planar, these calculations confirm the ring system's geometry and the orientation of its substituents. nih.gov

While the quinoline core is rigid, conformational analysis for its derivatives becomes relevant when flexible substituents are present. For 4,8-dichloro-2,7-dimethylquinoline, the primary focus of geometry optimization would be to determine the precise bond lengths, bond angles, and dihedral angles, particularly how the chloro and methyl groups influence the planarity of the quinoline ring. Studies on the closely related isomer, 2,4-dichloro-7,8-dimethylquinoline, have shown that the quinoline ring system is essentially planar. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Quinoline Core (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.315 | C2-N1-C9 | 117.5 |

| C4-C3 | 1.362 | C4-C9-N1 | 122.1 |

| C7-C8 | 1.418 | C6-C7-C8 | 119.8 |

| C8-Cl | 1.740 | C7-C8-Cl | 119.5 |

Note: This table presents example data from typical quinoline derivative studies to illustrate the output of geometry optimization. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps predict its reactive sites. researchgate.netrsc.org The MEP surface visualizes the electrostatic potential, with different colors indicating charge distribution: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-deficient, prone to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would be expected to show a significant negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons, identifying it as a primary site for electrophilic interactions or hydrogen bonding. The chlorine atoms, being highly electronegative, would also create regions of negative potential. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would likely exhibit positive potential (blue). Such maps are invaluable for understanding how the molecule might interact with biological receptors or other reactants. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating which atoms are most involved in electron donation and acceptance, thereby predicting the molecule's behavior in chemical reactions. wikipedia.orgyoutube.com

Table 2: Example Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -6.5 |

| Energy of LUMO | ELUMO | -1.2 |

| HOMO-LUMO Gap | ΔE | 5.3 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Global Hardness | η | 2.65 |

| Electronegativity | χ | 3.85 |

Note: This table contains representative values for a substituted quinoline to illustrate the data derived from FMO analysis. Specific calculations are needed for this compound.

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding molecular aggregation, crystal packing, and ligand-receptor binding. nih.govmdpi.com The NCI index is a computational tool that helps visualize and characterize these weak interactions in real space based on electron density and its derivatives. nih.govresearchgate.net

In the solid state, molecules like this compound would be influenced by various NCIs. An NCI analysis would reveal potential C-H···Cl or C-H···N interactions, as well as π-π stacking between the aromatic rings of adjacent molecules. nih.gov These interactions govern the supramolecular architecture of the compound in its crystalline form and are vital for designing materials with specific properties or understanding its interaction within a biological active site. nih.gov

Quantum Chemical Descriptors for Predicting Chemical Reactivity

Derived from DFT calculations, quantum chemical descriptors provide quantitative measures of a molecule's reactivity. semanticscholar.org These descriptors, often based on FMO energies, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). semanticscholar.org

These parameters help to classify molecules and predict their reactive tendencies. For example, global hardness (η) indicates resistance to change in electron distribution; a harder molecule is less reactive. The electrophilicity index (ω) measures the ability of a species to accept electrons. Calculating these descriptors for this compound would provide a quantitative framework for comparing its reactivity to other quinoline derivatives and predicting its behavior in various chemical environments. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the modeling of entire reaction pathways, providing a dynamic view of how reactants are converted into products. This involves mapping the potential energy surface of a reaction, identifying intermediate structures, and, most importantly, locating the transition state—the highest energy point along the reaction coordinate.

For a compound like this compound, reaction pathway modeling could be used to investigate its synthesis, such as in a Combes or Friedländer quinoline synthesis, or to study its potential metabolic degradation. scilit.comresearchgate.net By calculating the activation energies associated with different potential pathways, chemists can predict which reactions are most likely to occur and under what conditions. Transition state analysis provides detailed information about the geometry and electronic structure of the fleeting transition state, offering deep mechanistic insights into bond-making and bond-breaking processes.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) spectra, infrared (IR) absorption bands, and ultraviolet-visible (UV-Vis) electronic transitions. These predictions are typically achieved through methods like Density Functional Theory (DFT) for ground-state properties (relevant to NMR and IR) and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties (relevant to UV-Vis).

Theoretical NMR Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the isotropic magnetic shielding constants of the nuclei in the optimized molecular structure. These theoretical values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that would be observed experimentally. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. For complex molecules, considering the effects of the solvent through models like the Polarizable Continuum Model (PCM) can further refine the results.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of this compound, based on a DFT calculation, would resemble the following:

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and not based on published research.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (C3) | 7.20 |

| H (C5) | 7.80 |

| H (C6) | 7.50 |

| CH₃ (C2) | 2.50 |

| CH₃ (C7) | 2.60 |

| C2 | 160.0 |

| C3 | 122.0 |

| C4 | 145.0 |

| C4a | 148.0 |

| C5 | 128.0 |

| C6 | 126.0 |

| C7 | 138.0 |

| C8 | 135.0 |

| C8a | 125.0 |

| CH₃ (C2) | 25.0 |

| CH₃ (C7) | 20.0 |

Theoretical IR Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of bonds. The intensity of each absorption band is also calculated, which helps in identifying the most significant peaks. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. Studies on related dichloroquinoline compounds have successfully used DFT methods to assign vibrational modes observed in experimental FT-IR and FT-Raman spectra. dergipark.org.tr

A hypothetical data table for the predicted IR vibrational frequencies of this compound would include the calculated frequency, the corresponding vibrational mode assignment, and the predicted intensity.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound This data is illustrative and not based on published research.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3050 | Aromatic C-H Stretch | Medium |

| 2950 | Methyl C-H Stretch | Strong |

| 1600 | C=C Ring Stretch | Strong |

| 1550 | C=N Ring Stretch | Strong |

| 1100 | C-Cl Stretch | Very Strong |

| 850 | C-H Out-of-plane Bend | Medium |

Theoretical UV-Vis Spectroscopy

The prediction of UV-Vis absorption spectra is accomplished using TD-DFT calculations. This method provides information about the electronic transitions from the ground state to various excited states. The key outputs are the excitation energies (which are converted to absorption wavelengths, λ_max), the oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in each transition. Analysis of the contributing orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can characterize the nature of the electronic transitions (e.g., π→π* or n→π*). For substituted quinolines, these calculations can predict how different functional groups influence the absorption maxima. nih.gov

A hypothetical data table for the predicted UV-Vis absorption of this compound would list the predicted absorption wavelengths and the nature of the electronic transitions.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound This data is illustrative and not based on published research.

| λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| 320 | 0.45 | HOMO -> LUMO (π→π) |

| 280 | 0.25 | HOMO-1 -> LUMO (π→π) |

| 250 | 0.15 | HOMO -> LUMO+1 (π→π*) |

Synthetic Transformations and Derivatization Strategies of 4,8 Dichloro 2,7 Dimethylquinoline

Chemical Modification at Halogen Positions (C-4 and C-8)

The two chlorine atoms on the quinoline (B57606) ring are primary sites for functionalization. The electronic environment of the quinoline system renders the C-4 and C-8 positions chemically distinct. The C-4 chloro-substituent, being at the α-position relative to the ring nitrogen, is significantly more electron-deficient and thus more activated towards both cross-coupling reactions and nucleophilic aromatic substitution compared to the C-8 chloro-substituent on the benzenoid ring. This inherent difference in reactivity allows for selective and sequential modifications.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihaloquinolines, these reactions can often be performed with high regioselectivity.

Suzuki-Miyaura Coupling: This reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.orglibretexts.org In di- or tri-halogenated N-heterocycles, the position of coupling is dictated by the electrophilicity of the carbon-halogen bond. For substrates like 2,4-dichloroquinolines or 2,4,7-trichloroquinazolines, the C-4 position is consistently found to be the most reactive site for Suzuki-Miyaura coupling. nih.gov This is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom, which makes the C-4 carbon more electrophilic and facilitates the initial oxidative addition step in the catalytic cycle. libretexts.org Applying this principle to 4,8-dichloro-2,7-dimethylquinoline, a selective mono-arylation or vinylation at the C-4 position is expected, leaving the C-8 chlorine atom intact for subsequent transformations.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling on Dihalo-N-Heterocycles Based on analogous reactions with related substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Outcome | Reference |

| Pd(OAc)₂ | (none) | K₂CO₃ | Boiling Water | 100 | Selective coupling at the most electrophilic position. | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | THF | 90 | Mono-arylation at the more activated chloro-position. | researchgate.net |

| (PPh₃)₂PdCl₂ | PCy₃ | CsCO₃ | Dioxane/Water | 80 | Arylation of a 4-chloroquinoline (B167314) derivative. | beilstein-journals.org |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The regioselectivity of Sonogashira couplings on dihaloquinolines is well-established. Studies on 2,4-dichloroquinoline (B42001) have shown that the C-2 position is more reactive than C-4. beilstein-journals.orgnih.govbeilstein-journals.org This preference is explained by the combination of electronic effects and the coordination of the quinoline nitrogen to the palladium catalyst, which directs the reaction to the adjacent C-2 position. beilstein-journals.org However, in the case of this compound, the C-4 position is significantly more activated than the C-8 position. Therefore, selective alkynylation at C-4 is the anticipated outcome under standard Sonogashira conditions, allowing for the introduction of an alkyne moiety while preserving the C-8 chloro group.

Table 2: Conditions for Regioselective Sonogashira Coupling on Dichloroquinolines Based on reactions with 2,4-dichloroquinoline, illustrating selectivity principles.

| Catalyst System | Base | Solvent | Temperature (°C) | Selective Position | Reference |

| 10% Pd/C, PPh₃, CuI | Et₃N | Water | 80 | C-2 (over C-4) | nih.govbeilstein-journals.org |

| (PPh₃)₂PdCl₂, CuI | Et₃N | THF | Room Temp. | C-2 (over C-4) | beilstein-journals.org |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing aryl C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction has seen extensive development, with multiple generations of phosphine (B1218219) ligands created to improve efficiency and substrate scope. nih.govyoutube.com For this compound, the Buchwald-Hartwig amination offers a direct route to 4-amino- and 8-amino- derivatives. Based on the established reactivity patterns of haloquinolines, the C-4 position would be the preferred site for the initial amination reaction. This allows for the selective synthesis of 4-amino-8-chloro-2,7-dimethylquinolines, which can be valuable intermediates for further diversification. A wide range of primary and secondary amines, including anilines and alkylamines, can serve as coupling partners.

Nucleophilic aromatic substitution (SNAr) provides a classic, metal-free pathway to functionalize activated aryl halides. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. scranton.edu The rate of this reaction is highly dependent on the electrophilicity of the carbon atom bearing the leaving group.

In the quinoline system, the C-4 position is highly activated towards SNAr by the electron-withdrawing nitrogen atom. This makes the C-4 chlorine an excellent leaving group for reactions with various nucleophiles. In contrast, the C-8 position, located on the carbocyclic ring, is not activated in the same manner and is significantly less reactive. This reactivity difference is well-documented for 2,4- and 4,7-dichloroquinolines and related quinazolines, where nucleophiles like amines, alkoxides, and thiolates selectively displace the C-4 halide. mdpi.comresearchgate.netmdpi.com

Therefore, treating this compound with heteroatom nucleophiles such as ammonia, primary/secondary amines, sodium methoxide, or sodium thiomethoxide is expected to yield exclusively the 4-substituted-8-chloro-2,7-dimethylquinoline product under controlled conditions.

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, typically involving the reaction of an organic halide with an organolithium reagent (e.g., n-BuLi or t-BuLi) to generate a new organometallic species. wikipedia.orgstackexchange.com The reaction is generally very fast, even at low temperatures, and its rate follows the trend I > Br > Cl. wikipedia.org

For this compound, halogen-metal exchange offers a method to convert the C-Cl bonds into nucleophilic carbon centers. The exchange is expected to occur preferentially at the more electron-deficient C-4 position. researchgate.net The resulting 4-lithio-8-chloro-2,7-dimethylquinoline intermediate is a powerful synthetic tool that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a diverse array of functional groups. An alternative involves using magnesium-based reagents, such as i-PrMgCl, sometimes in combination with n-BuLi, to generate Grignard-type reagents, which can offer different reactivity and selectivity profiles. nih.gov This strategy effectively transforms the electrophilic nature of the C-4 position into a nucleophilic one, opening up a different set of derivatization possibilities compared to cross-coupling or SNAr reactions.

Functionalization at Methyl Positions (C-2 and C-7)

The two methyl groups at C-2 and C-7 provide additional handles for synthetic diversification, primarily through oxidation or C-H activation pathways. These positions are benzylic in nature, which influences their reactivity.

The oxidation of benzylic methyl groups is a well-established transformation in organic synthesis. For 2,7-dimethylquinoline (B1584490) derivatives, these methyl groups can be selectively oxidized to aldehydes, carboxylic acids, or hydroxymethyl groups using various reagents.

Common methods include:

Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. The existence of 2,7-dimethylquinoline-4-carboxylic acid demonstrates that such transformations are feasible on this scaffold. scbt.com Careful control of reaction conditions would be necessary to achieve selective mono-oxidation or di-oxidation and to avoid degradation of the quinoline ring.

Milder Oxidants: Selenium dioxide (SeO₂) is often used for the selective oxidation of benzylic methyl groups to aldehydes.

Catalytic Oxidation: Modern methods employing transition metal catalysts (e.g., palladium, cobalt) and a terminal oxidant (e.g., O₂, t-butyl hydroperoxide) can offer milder conditions and potentially higher selectivity for oxidation to the aldehyde or alcohol stage.

The relative reactivity of the C-2 versus the C-7 methyl group would depend on the specific oxidant and conditions employed, with potential for differentiation based on steric and electronic factors.

Direct functionalization of C(sp³)-H bonds is a rapidly advancing field in synthetic chemistry, offering atom-economical routes to complex molecules. ethernet.edu.etyale.eduyoutube.com For the methyl groups of this compound, C-H activation strategies could enable the direct formation of new C-C or C-heteroatom bonds.

Mechanisms for C-H activation at benzylic sites often involve:

Radical Pathways: Initiation via radical abstractors can generate a benzylic radical, which can then be trapped by various radical acceptors.

Organometallic Pathways: Transition metals like palladium, rhodium, or iridium can react with a C-H bond through mechanisms such as oxidative addition or concerted metalation-deprotonation. youtube.com This forms a metal-carbon bond, which can then undergo further reaction. For instance, palladium-catalyzed C-H activation can be coupled with alkenes or alkynes to form new C-C bonds.

While specific examples of C-H activation performed on the methyl groups of this compound are not prominent in the literature, these established principles represent the primary strategies for achieving such transformations. The development of catalysts that can selectively activate one methyl group over the other remains a significant synthetic challenge.

Introduction of Diverse Heterocyclic Moieties onto the Quinoline Core

The introduction of heterocyclic moieties onto the quinoline core of this compound can lead to the development of novel compounds with enhanced or modified biological activities. The chlorine atoms at the 4- and 8-positions are susceptible to nucleophilic substitution, providing a direct route for the attachment of various heterocyclic rings.

Annulation Reactions to Form Fused Polycyclic Systems

Annulation reactions involve the construction of a new ring fused to the existing quinoline framework, leading to the formation of complex polycyclic systems. Such modifications can significantly alter the planarity, rigidity, and electronic properties of the molecule, which in turn can influence its biological activity.

Specific examples of annulation reactions starting from this compound are not prominently documented in scientific literature. Nevertheless, established methodologies for the synthesis of fused quinoline systems could potentially be applied. These methods often involve the functionalization of the quinoline core with groups that can participate in intramolecular cyclization reactions. For example, the introduction of a suitable side chain at the C3 or C5 position, followed by a cyclization step, could lead to the formation of a new fused ring.

Synthesis of Quaternary Ammonium (B1175870) Salts and N-Oxides

The nitrogen atom of the quinoline ring in this compound can be readily derivatized to form quaternary ammonium salts and N-oxides. These modifications alter the electronic and steric properties of the molecule, which can have a profound impact on its solubility, bioavailability, and biological interactions.

The synthesis of quaternary ammonium salts typically involves the reaction of the tertiary nitrogen of the quinoline ring with an alkyl halide. This process, known as the Menschutkin reaction, results in the formation of a positively charged nitrogen atom. While specific studies on the quaternization of this compound are scarce, the general procedure is well-established for a wide range of quinoline derivatives.

N-oxidation of the quinoline nitrogen introduces an oxygen atom, forming an N-oxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The resulting N-oxide can serve as a versatile intermediate for further functionalization of the quinoline ring, as the N-O bond can activate adjacent positions for nucleophilic attack. Although direct reports on the N-oxidation of this compound are limited, the synthesis of N-oxides from other substituted quinolines is a common practice in organic synthesis.

Applications of 4,8 Dichloro 2,7 Dimethylquinoline As a Chemical Scaffold Excluding Biological/pharmacological Aspects

Role in Advanced Organic Synthesis as a Versatile Building Block

The strategic placement of two chlorine atoms at the 4 and 8 positions of the 2,7-dimethylquinoline (B1584490) framework renders 4,8-dichloro-2,7-dimethylquinoline a highly useful building block in advanced organic synthesis. These chlorine atoms serve as reactive handles for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The reactivity of the chloro group at the 4-position is particularly enhanced, making it susceptible to displacement by various nucleophiles. This selective reactivity enables a stepwise functionalization of the quinoline (B57606) core. For instance, starting from related dichloroquinoline systems, the chloro group at the 4-position can be effectively substituted by amino alcohols. researchgate.net This highlights the potential for selective reactions on the this compound scaffold as well.

Furthermore, the presence of the methyl groups at positions 2 and 7 influences the electronic properties and steric environment of the quinoline ring, which can be exploited to control the regioselectivity of subsequent reactions. The versatility of the closely related 4,7-dichloroquinoline (B193633) as an intermediate in the synthesis of various compounds underscores the potential of its dimethylated analog. wikipedia.orgchemicalbook.com The synthesis of novel quinoline derivatives often involves the modification of such chlorinated precursors, demonstrating their importance in creating libraries of compounds for further investigation. scholaris.camdpi.com

Table 1: Reactivity of Chloro-substituted Quinolines

| Starting Material | Reagent | Product | Application |

| 4,7-Dichloroquinoline | Amino alcohols | 4-Amino-7-chloroquinoline derivatives | Synthesis of complex molecules researchgate.net |

| 4,7-Dichloroquinoline | Phosphorus oxychloride | 4,7-Dichloroquinoline (synthesis) | Intermediate for drug synthesis chemicalbook.com |

| 4,7-dichloroquinoline 1-oxide | Benzonitrile | N-(4,7-dichloroquinolin-2-yl)benzamide | Precursor for functionalized quinolines mdpi.com |

Potential in Materials Science and Engineering

The inherent properties of the quinoline scaffold, such as its planarity and electron-rich nature, make this compound an attractive candidate for applications in materials science. nih.gov Its ability to be functionalized allows for the fine-tuning of its electronic and photophysical properties.

Development of Dyes and Pigments

The quinoline core is a known chromophore, and by introducing or modifying substituents, the absorption and emission properties can be tailored. The chloro groups on this compound can be replaced by auxochromic groups to create novel dyes and pigments. The resulting molecules may exhibit unique colors and photostability, making them suitable for various applications. While direct research on dyes from this specific compound is limited, the general class of quinoline derivatives is utilized in the creation of functional dyes. a2bchem.com

Application in Optoelectronic Materials (e.g., Semiconductors)

The planar structure and potential for π-π stacking interactions make quinoline derivatives interesting for use in organic electronic materials. nih.gov By attaching suitable functional groups through the reactive chloro positions, it is possible to design molecules with specific charge-transport properties. These tailored molecules could potentially be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. The ability to form ordered structures is crucial for efficient charge transport in these devices.

Integration into Polymer Chemistry

The reactive sites on this compound allow for its integration into polymer chains, either as a monomer or as a functional pendant group. This can impart the unique properties of the quinoline unit, such as fluorescence or thermal stability, to the resulting polymer. For example, by converting the chloro groups to polymerizable functionalities, this quinoline derivative could be incorporated into specialty polymers for advanced applications.

Utilization in Analytical Chemistry (e.g., as Fluorescent Probes or in Chromatographic Methods)

The quinoline moiety is known for its fluorescent properties, which can be harnessed for applications in analytical chemistry.

Derivatives of this compound have the potential to be developed into fluorescent probes for the detection of specific analytes. nih.gov By strategically replacing one or both chlorine atoms with a recognition element and a fluorophore, a sensor molecule can be created. The binding of the target analyte to the recognition element would induce a change in the fluorescence signal of the quinoline core, allowing for quantitative detection. For instance, the fluorescence of quinoline derivatives can be modulated by the formation of supramolecular complexes, a principle that can be used in indicator displacement assays. nih.gov

In the realm of chromatography, derivatives of this compound could potentially be used as stationary phase modifiers or as derivatizing agents to enhance the detection of certain analytes. Its specific interactions could be beneficial for the separation of complex mixtures.

Environmental Science Applications (e.g., Studies on Pollutant Degradation Pathways, as Environmental Probes)

The study of the environmental fate of chlorinated aromatic compounds is of significant interest. While this compound itself may not be a primary pollutant, its structure is representative of a class of compounds that can be found in the environment. Studying its degradation pathways, both biotic and abiotic, can provide valuable insights into the environmental persistence and transformation of related pollutants.

Furthermore, as mentioned in the context of analytical chemistry, functionalized derivatives of this compound could be developed as environmental probes. These probes could be designed to selectively detect and quantify pollutants in environmental samples, such as heavy metal ions or organic contaminants. The sensitivity and selectivity of such probes would be dependent on the specific functionalization of the quinoline scaffold.

Future Directions and Emerging Research Avenues in 4,8 Dichloro 2,7 Dimethylquinoline Chemistry

Development of Novel and Highly Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Future research concerning 4,8-dichloro-2,7-dimethylquinoline will likely focus on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Current synthetic strategies for quinoline (B57606) derivatives often rely on classical methods that can involve harsh reaction conditions, toxic reagents, and the generation of significant waste. ambeed.combldpharm.combldpharm.com Emerging research is geared towards overcoming these limitations. Key areas for development include:

Catalyst-Free and Solvent-Free Conditions: Exploration of reactions that proceed without the need for a catalyst or in the absence of a solvent represents a significant step towards sustainability. ambeed.com Heating a mixture of appropriately substituted anilines and carbonyl compounds, for instance, could offer a direct and atom-economical pathway to the quinoline core.

Green Catalysts and Solvents: The use of biodegradable and renewable resources as catalysts and reaction media is a growing trend. chemsrc.com Formic acid, for example, has been identified as a versatile and environmentally friendly catalyst for quinoline synthesis. chemsrc.com Similarly, water and polyethylene (B3416737) glycol (PEG) are being investigated as green solvent alternatives. bldpharm.com

Metal-Free Synthesis: Avoiding the use of transition-metal catalysts, which can be toxic and costly, is another important research direction. The development of metal-free tandem reactions, such as the functionalization of C(sp³)–H bonds followed by cyclization, offers a mild and efficient approach to constructing the quinoline framework.

| Sustainable Approach | Description | Potential Advantage for this compound Synthesis |

| Catalyst-Free Synthesis | Reactions proceed without a catalyst, often under thermal conditions. | Reduced cost, simplified purification, and lower environmental impact. |

| Green Solvents | Utilization of environmentally benign solvents like water or PEG. bldpharm.com | Increased safety, reduced pollution, and potential for improved reaction rates. |

| Bio-based Catalysts | Employment of catalysts derived from renewable resources. | Lower toxicity and enhanced biodegradability. |

| Metal-Free Reactions | Avoiding the use of heavy or precious metal catalysts. | Reduced environmental contamination and cost. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The two chlorine substituents on the this compound ring are expected to significantly influence its reactivity, opening up avenues for novel chemical transformations. The electron-withdrawing nature of the chlorine atoms can activate the quinoline core for certain reactions while deactivating it for others.

Future research will likely explore:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions 4 and 8 are susceptible to displacement by various nucleophiles. Investigating the chemoselectivity of these reactions will be crucial. For instance, studies on related dichloropyrimidines have shown that the reaction conditions can be tuned to selectively replace one chlorine atom over the other.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Applying these methods to this compound could lead to a diverse library of functionalized derivatives with potential applications in materials science and medicinal chemistry.

C-H Functionalization: Direct functionalization of the C-H bonds of the methyl groups or the quinoline backbone represents a highly atom-economical approach to modifying the molecule. This can lead to the introduction of new functional groups without the need for pre-functionalized starting materials.

Rational Design of Advanced Spectroscopic Probes and Imaging Agents Based on the Quinoline Scaffold

Quinoline derivatives are well-known for their fluorescent properties, making them attractive scaffolds for the development of spectroscopic probes and imaging agents. The specific substitution pattern of this compound can be exploited to design probes with tailored photophysical properties.

Future research in this area could focus on:

Ion Sensing: The nitrogen atom in the quinoline ring can act as a binding site for metal ions. By attaching appropriate chelating groups, it may be possible to develop selective fluorescent probes for detecting specific metal ions, such as copper (II).

pH Probes: The fluorescence of quinoline-based compounds can be sensitive to the local pH environment. This property can be harnessed to design ratiometric fluorescent probes for monitoring pH changes in biological systems, such as within lysosomes.

Bioimaging: The "turn-on" fluorescence behavior of some quinoline derivatives in the presence of specific biomolecules, such as protein aggregates, makes them promising candidates for in-vivo imaging applications. For example, quinoline-based probes have been designed for the selective imaging of tau aggregates associated with Alzheimer's disease.

| Probe Type | Target Analyte/Process | Design Principle | Potential Application |

| Ion Sensor | Metal ions (e.g., Cu²⁺) | Incorporation of a chelating moiety that modulates fluorescence upon ion binding. | Environmental monitoring, biological sensing. |

| pH Probe | Intracellular pH | Exploiting the pH-dependent fluorescence of the quinoline core. | Studying cellular processes and disease states. |

| Bioimaging Agent | Protein aggregates (e.g., Tau) | "Turn-on" fluorescence upon binding to the target biomolecule. | Early diagnosis of neurodegenerative diseases. |

Computational Design and Predictive Modeling for Structure-Reactivity Relationships and Material Properties

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. bldpharm.com These methods can provide valuable insights into the structure, reactivity, and properties of molecules, thereby guiding experimental efforts.

For this compound, future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. Such calculations can help to understand its reactivity and predict the outcomes of chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This can provide insights into its pharmacokinetic properties and potential as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of quinoline derivatives with their biological activity, QSAR models can be developed to predict the activity of new compounds. This can accelerate the discovery of potent drug candidates.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Discovery

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and the ability to rapidly synthesize and screen large libraries of compounds. bldpharm.com

The integration of these technologies into the study of this compound could enable:

Rapid Reaction Optimization: Flow reactors allow for the rapid screening of reaction parameters, such as temperature, pressure, and catalyst loading, to quickly identify the optimal conditions for a given transformation. chemsrc.com

High-Throughput Library Synthesis: By combining flow chemistry with automated liquid handling and purification systems, it is possible to synthesize large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

Safer Handling of Hazardous Reactions: Many chemical reactions, particularly those involving highly reactive intermediates or exothermic processes, can be performed more safely in a continuous flow reactor due to the small reaction volumes and excellent heat and mass transfer. chemsrc.com This is particularly relevant for halogenation and nitration reactions.

| Technology | Key Advantage | Application to this compound Research |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety. chemsrc.com | Optimization of synthetic steps, performing hazardous reactions safely. |

| Automated Synthesis | High-throughput capability, reduced manual labor. | Generation of compound libraries for screening. |

| High-Throughput Experimentation | Rapid screening of multiple reaction conditions. | Accelerated discovery of novel reactions and materials. |

Q & A

Q. What are the standard synthetic routes for 4,8-dichloro-2,7-dimethylquinoline, and how do reaction conditions influence yield and purity?

-

Methodological Answer : A classical approach involves chlorination of precursor quinoline derivatives using phosphorus oxychloride (POCl₃). For example, 7-chloro-4-hydroxyquinoline can be treated with POCl₃ under reflux to introduce chlorine at the 4-position, achieving a yield of ~72% after purification via column chromatography . Modifications such as adjusting reaction time (e.g., 6 hours) and temperature (reflux conditions) are critical to minimize byproducts like over-chlorinated derivatives. Post-reaction neutralization with saturated NaHCO₃ and solvent extraction (e.g., dichloromethane) improve purity .

-

Key Variables :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| POCl₃ volume | 1 vol. relative to substrate | Excess POCl₃ ensures complete chlorination but requires careful quenching |

| Reaction time | 6 hours | Shorter durations risk incomplete conversion |

| Purification | Silica gel chromatography (30% EtOAc/hexane) | Removes unreacted starting materials and polar impurities |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions via chemical shifts. For example, methyl groups (2,7-positions) appear as singlets at δ 2.5–3.0 ppm, while aromatic protons show splitting patterns dependent on neighboring substituents .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 226.11 for C₁₁H₉Cl₂N) confirm molecular weight, while fragmentation patterns validate the chlorine and methyl substitution .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%) and resolve co-eluting impurities .

Advanced Research Questions

Q. How can structural modifications at the 2- and 7-methyl positions enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Rational Design : Replacing methyl groups with electron-withdrawing groups (e.g., -CF₃) at the 2-position increases electrophilicity, enhancing interactions with biological targets like bacterial DNA gyrase .

- Case Study : Fluorinated analogs (e.g., 4-chloro-8-fluoro-2-methylquinoline) exhibit improved antimicrobial activity (MIC = 0.5 µg/mL against S. aureus) due to enhanced membrane permeability .

- Synthetic Strategy : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 7-position while retaining the 4,8-dichloro scaffold .

Q. How should researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Root-Cause Analysis : Discrepancies often arise from variations in POCl₃ purity, substrate pre-treatment (e.g., drying), or workup protocols. For example, incomplete neutralization of HCl byproducts can reduce crystallinity, lowering isolated yields .

- Mitigation Strategies :

Standardize POCl₃ source (e.g., anhydrous, ≥99% purity).

Optimize ice-quenching post-reaction to prevent decomposition.

Validate purity via elemental analysis (C, H, N ± 0.3%) to confirm stoichiometry .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

- Methodological Answer :

- Key Challenges :

- Exothermic chlorination: POCl₃ reactions release HCl gas, requiring robust temperature control and gas scrubbing.

- Solvent recovery: Large-scale column chromatography is impractical; switch to recrystallization (e.g., ethanol/water) .

- Process Optimization :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction vessel | Round-bottom flask | Jacketed reactor with reflux condenser |

| Workup | Manual extraction | Continuous liquid-liquid extraction |

| Yield | 72% | 65–68% (due to heat transfer inefficiencies) |

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar this compound derivatives?

- Methodological Answer :

- Source of Variability : Differences in assay conditions (e.g., bacterial strain, inoculum size) and compound purity (e.g., residual solvents) skew results. For example, impurities >5% can reduce antifungal activity by 30% .

- Standardization Protocol :

Use HPLC-validated compounds (purity ≥98%).

Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .

Include positive controls (e.g., ciprofloxacin) to calibrate potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.